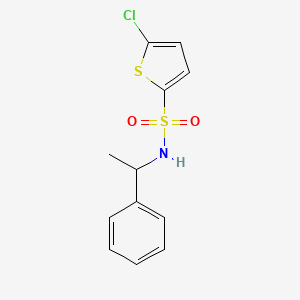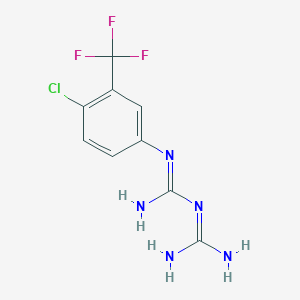![molecular formula C19H13BrN2O3 B4072530 2-amino-4-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B4072530.png)
2-amino-4-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile
Overview
Description
2-amino-4-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a unique combination of functional groups, including an amino group, a bromo-substituted phenyl ring, a prop-2-yn-1-yloxy group, a hydroxy group, and a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-amino-4-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile can be achieved through several synthetic routes. One common method involves the condensation of 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde with 2-amino-4-hydroxy-3-cyanocoumarin under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
2-amino-4-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile undergoes various chemical reactions due to its multiple functional groups. Some of the common reactions include:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromo group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new C-N or C-S bonds.
Cyclization: The amino and hydroxy groups can participate in cyclization reactions to form heterocyclic compounds under appropriate conditions.
Scientific Research Applications
2-amino-4-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used as a probe in biological studies to investigate the interactions between small molecules and biological targets such as proteins and nucleic acids.
Chemical Biology: The compound serves as a building block for the synthesis of more complex molecules used in chemical biology research.
Material Science: It is explored for its potential use in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-amino-4-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of kinases involved in cell signaling, thereby blocking the proliferation of cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-amino-4-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile can be compared with other similar compounds such as:
2-amino-4-[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile: This compound has a chloro group instead of a bromo group, which may result in different reactivity and biological activity.
2-amino-4-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]-7-methoxy-4H-chromene-3-carbonitrile: This compound has a methoxy group instead of a hydroxy group, which can affect its chemical properties and interactions with biological targets.
2-amino-4-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carboxamide:
Each of these compounds has unique features that make them suitable for specific applications, and the choice of compound depends on the desired properties and target use.
Properties
IUPAC Name |
2-amino-4-(5-bromo-2-prop-2-ynoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O3/c1-2-7-24-16-6-3-11(20)8-14(16)18-13-5-4-12(23)9-17(13)25-19(22)15(18)10-21/h1,3-6,8-9,18,23H,7,22H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLCBQLZWRLHPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)Br)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[4-(4-Fluorophenyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide;hydrochloride](/img/structure/B4072451.png)
![6-amino-8-(2-bromo-5-ethoxy-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4072455.png)
![2-METHYL-3-(MORPHOLINE-4-CARBONYL)-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE](/img/structure/B4072463.png)
![5-({7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)PENTANENITRILE](/img/structure/B4072472.png)
![N-allyl-2-({N-(5-chloro-2-methoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4072476.png)



![4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4072498.png)

![6-amino-8-(2,4-dichlorophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4072516.png)
![1-(2-chloro-5-ethoxy-4-methoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4072520.png)
![Ethyl 4-[4-[5-(cyclopentanecarbonylamino)pyrazol-1-yl]piperidin-1-yl]piperidine-1-carboxylate](/img/structure/B4072521.png)
![(1R*,2S*,4R*,5S*)-N-[2-(dimethylamino)ethyl]-N-[(5-methyl-2-thienyl)methyl]tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4072543.png)
